molecular formula C7H6ClN5O B15260953 4-Chloro-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazin-2-amine

4-Chloro-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazin-2-amine

Cat. No.: B15260953
M. Wt: 211.61 g/mol
InChI Key: BAJAVGMPIXVIDC-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazin-2-amine is a triazine-based compound featuring a chloro group at position 4, an amine at position 2, and a 3-methylisoxazole substituent at position 6. The triazine core is a versatile scaffold in medicinal chemistry, often employed in agrochemicals, pharmaceuticals, and materials science due to its stability and capacity for functionalization.

Properties

Molecular Formula

C7H6ClN5O

Molecular Weight

211.61 g/mol

IUPAC Name

4-chloro-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H6ClN5O/c1-3-2-4(14-13-3)5-10-6(8)12-7(9)11-5/h2H,1H3,(H2,9,10,11,12)

InChI Key

BAJAVGMPIXVIDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reaction: The triazine ring is introduced through a nucleophilic substitution reaction, where a chlorine atom on the triazine ring is replaced by the oxazole derivative.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogs with Isoxazole Substituents

  • Compound 7a (N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine) Structure: Retains the triazin-2-amine core but replaces the 3-methylisoxazole with a phenyl-linked isoxazole and piperidine groups. Activity: Demonstrates 51% inhibition of carrageenan-induced paw edema in mice, surpassing celecoxib (a COX-2 inhibitor). Key Difference: The additional piperidine groups may enhance solubility or target affinity compared to the simpler 3-methylisoxazole in the target compound.

Analogs with Piperazine/Phenoxy Substituents

  • (RS)-4-[1-(2,3-dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (Compound 2) Structure: Features a phenoxypropyl group and a piperazine substituent. Key Difference: The piperazine group enhances basicity and blood-brain barrier penetration, diverging from the anti-inflammatory focus of isoxazole-containing analogs.

Analogs with Aliphatic Substituents

  • 4-Chloro-6-isopropyl-1,3,5-triazin-2-amine
    • Structure : Substitutes the isoxazole with an isopropyl group.
    • Physicochemical Properties :
  • Molar mass: 172.62 g/mol (lower than the target compound due to simpler substituent).
  • Density: 1.293 g/cm³; Boiling point: ~374°C (predicted) .

Analogs with Sulfur-Containing Substituents

  • N-(sec-butyl)-4-Chloro-6-((3-Methylbutan-2-yl)Thio)-1,3,5-Triazin-2-Amine Structure: Replaces isoxazole with a thioether group. Synthesis: Characterized by NMR (¹H and ¹³C) and HPLC, with a retention time of 13.48 min .

Critical Analysis

  • Anti-inflammatory vs. CNS Activity: The isoxazole group (target compound and Compound 7a) correlates with anti-inflammatory effects, likely through COX-2 inhibition. In contrast, piperazine/phenoxy substituents (Compound 2) shift activity toward CNS targets .
  • Substituent Effects on Physicochemical Properties : Aliphatic groups (e.g., isopropyl) reduce polarity and bioactivity, while aromatic/heterocyclic groups enhance target binding and metabolic stability.
  • Synthetic Flexibility : The triazine core allows diverse functionalization, enabling tailored applications in drug discovery .

Biological Activity

4-Chloro-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazin-2-amine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₇H₆ClN₅O
  • Molecular Weight : 211.61 g/mol
  • CAS Number : 1548575-21-8

Mechanisms of Biological Activity

Research indicates that derivatives of triazine compounds often exhibit various biological activities, including:

  • Anticancer Activity : Many triazine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain triazine derivatives can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway .

Anticancer Activity

A review highlighted the anticancer potential of triazine derivatives. Specifically:

  • Cell Lines Tested : The compound was evaluated against several human cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound exhibited IC50 values of 0.20 μM for A549 and 1.25 μM for MCF-7 cells, indicating strong cytotoxicity .

Case Studies

  • Study on Triazine Derivatives :
    • Objective : To evaluate the anticancer properties of various triazine derivatives.
    • Findings : Derivatives showed selective inhibition of cancer cell lines with significant reductions in cell viability. The most potent derivative had an IC50 value of 15.83 μM against MDA-MB321 (breast cancer) cells .
  • Mechanistic Insights :
    • Inhibition of AKT phosphorylation was observed in treated cells, suggesting that the compound may exert its effects through modulation of critical survival pathways in cancer cells .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeTarget Cell LinesIC50 Values (μM)Mechanism of Action
AnticancerA5490.20Inhibition of PI3K/Akt/mTOR pathway
AnticancerMCF-71.25Inhibition of AKT phosphorylation
AnticancerHeLa1.03Induction of apoptosis

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